(2-chloroethyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWMXONAIDFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(trimethylsilyl)ethyl chloride chemical structure
An In-depth Technical Guide to 2-(Trimethylsilyl)ethyl Chloride (SEM-Cl) for Advanced Synthesis
Abstract and Introduction
2-(Trimethylsilyl)ethyl chloride, commonly abbreviated as SEM-Cl, is a cornerstone reagent in modern organic synthesis, primarily valued for its role in forming the robust yet selectively cleavable 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.[1][2] Developed by Bruce H. Lipshutz, this organosilicon compound provides a stable acetal linkage to protect sensitive functional groups, particularly alcohols and amines, throughout complex multi-step synthetic sequences.[1] Its utility is defined by its pronounced stability across a wide range of reaction conditions, including those that would cleave other common protecting groups like tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS) ethers.[2] However, its true power lies in the mild and highly specific conditions required for its removal, typically involving fluoride ion sources, which ensures the preservation of other sensitive functionalities within a molecule.[1] This guide offers a comprehensive technical overview of SEM-Cl, from its fundamental chemical structure and properties to its practical application in synthesis, deprotection strategies, and safety considerations, tailored for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of 2-(trimethylsilyl)ethyl chloride, with the chemical formula C6H15ClOSi, features a trimethylsilyl group at one end of an ethyl chain and a chloromethyl ether at the other.[1][3][4] This unique arrangement is central to its function. The silicon atom, through the β-silicon effect, stabilizes a developing positive charge on the adjacent carbon during the deprotection process, facilitating a clean fragmentation reaction. The chloromethyl ether moiety provides the reactive site for the initial protection reaction.
Sources
A Technical Guide to Silyl-Containing Reagents: Distinguishing (2-Chloroethyl)trimethylsilane and 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
Executive Summary
In the intricate field of multi-step organic synthesis, the precise selection of reagents is paramount. A common point of confusion arises from the similar nomenclature of silicon-containing compounds. This guide provides a definitive clarification on the distinct identities and functions of two such reagents: (2-chloroethyl)trimethylsilane and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). It is critical to understand that these are fundamentally different molecules with disparate chemical reactivity and applications. SEM-Cl is a highly valued reagent for the protection of hydroxyl and amine groups, forming a stable yet selectively cleavable SEM ether. In stark contrast, this compound is a simple organosilane alkyl chloride, which does not function as a protecting group reagent in the same capacity. This document will dissect their structures, mechanisms, and applications to provide researchers and drug development professionals with the authoritative grounding needed for effective synthetic planning.
Introduction to Silyl-Based Protecting Groups
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule.[1] Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the diverse conditions available for their removal.[2][3] The stability and reactivity of a silyl ether are finely tuned by the steric and electronic nature of the substituents on the silicon atom.[1] This allows for a hierarchical protection strategy in the synthesis of complex molecules like natural products and pharmaceuticals.[4]
Within this class, the 2-(trimethylsilyl)ethoxymethyl (SEM) group occupies a unique and important position. Unlike simple trialkylsilyl ethers (e.g., TMS, TBS, TIPS), the SEM group is an acetal, which imparts a distinct stability profile and offers unique deprotection pathways.[1][5] This guide will focus on the reagent used to install this group, SEM-Cl, and clarify its profound differences from the structurally similar alkyl halide, this compound.
The Protecting Group Reagent: 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
2-(Trimethylsilyl)ethoxymethyl chloride, universally known by its abbreviation SEM-Cl, is the premier reagent for introducing the SEM protecting group.[6][7][8] Its structure contains a chloromethyl ether moiety, which is the reactive site for attachment to nucleophiles like alcohols.
Chemical Identity:
-
Systematic Name: [2-(Chloromethoxy)ethyl]trimethylsilane[8]
-
Common Name: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)[9]
-
CAS Number: 76513-69-4[6]
-
Molecular Formula: C₆H₁₅ClOSi[6]
Structure of SEM-Cl
The structure of SEM-Cl is key to its function. The trimethylsilyl (TMS) group is separated from the reactive chloromethyl ether by an ethylene bridge.
Mechanism and Application: Alcohol Protection
SEM-Cl is widely used to protect primary, secondary, and tertiary alcohols.[6] The protection reaction proceeds via a nucleophilic substitution where the alcohol, typically activated as an alkoxide by a base, attacks the electrophilic methylene carbon of the chloromethyl ether.
The choice of base is critical. For primary or secondary alcohols, a hindered non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often sufficient. For less reactive tertiary alcohols or to drive the reaction to completion, a strong base like sodium hydride (NaH) is used to pre-form the alkoxide.[5][9]
Stability Profile of the SEM Group
The resulting SEM ether is exceptionally stable, which is a primary reason for its widespread use. It is resistant to:
-
Basic hydrolysis and strongly basic reagents (e.g., organolithiums, Grignard reagents).[5]
-
Many oxidizing and reducing agents.[5]
-
Mildly acidic conditions that would cleave other acetals (MOM, THP) or silyl ethers (TMS, TBDMS).[1][6]
This robust nature allows for extensive synthetic manipulations on other parts of the molecule without jeopardizing the protected hydroxyl group.
Orthogonal Deprotection Strategies
A key advantage of the SEM group is its susceptibility to two distinct modes of cleavage, providing synthetic flexibility.
1. Fluoride-Mediated Deprotection: The presence of the silicon atom allows for cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[5][8] The high affinity of fluoride for silicon initiates the formation of a pentavalent siliconate intermediate. This triggers an irreversible beta-elimination fragmentation cascade, releasing the free alcohol, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[5] This method is exceptionally mild and orthogonal to many other protecting groups.
2. Acid-Mediated Deprotection: The SEM group can also be removed under strongly acidic conditions, using Brønsted acids (e.g., trifluoroacetic acid, TFA) or Lewis acids (e.g., magnesium bromide, tin tetrachloride).[6][10][11] This proceeds via a standard acetal hydrolysis mechanism. The choice of acid can be tailored to the substrate; for example, MgBr₂ offers a very mild and selective method for cleaving SEM ethers in the presence of other sensitive silyl groups like TBS or TIPS.[11][12][13][14]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with SEM-Cl
-
Objective: To protect benzyl alcohol with SEM-Cl using sodium hydride.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF).[5]
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF.
-
Add a solution of benzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium alkoxide.[5]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1-1.3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the SEM-protected benzyl alcohol.
-
Protocol 2: Deprotection of a SEM Ether using TBAF
-
Objective: To cleave the SEM ether of the previously synthesized product.
-
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0-3.0 equivalents). For difficult deprotections, additives like HMPA or DMPU can be used, or the reaction can be heated.[12]
-
Stir the mixture at room temperature (or elevated temperature if necessary) for 2-16 hours.[2]
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude alcohol via flash column chromatography if necessary.
-
The Alkyl Halide: this compound
In contrast to SEM-Cl, this compound is a simple bifunctional molecule containing a trimethylsilyl group and a primary alkyl chloride.
Chemical Identity:
-
Systematic Name: 2-chloroethyl(trimethyl)silane[15]
-
CAS Number: 18171-14-7 (Note: Varies, check supplier)
-
Molecular Formula: C₅H₁₃ClSi[15]
Structure of this compound
Its structure lacks the crucial oxygen atom present in SEM-Cl, which fundamentally alters its chemical nature.
Reactivity and Application
This compound functions as a standard alkylating agent. The carbon atom bonded to the chlorine is electrophilic and can undergo nucleophilic substitution (Sₙ2) reactions with suitable nucleophiles (e.g., carbanions, amines, alkoxides). It is not a protecting group reagent for alcohols in the conventional sense. Reacting it with an alcohol would form a simple ether (R-O-CH₂CH₂-TMS), which does not possess the unique stability or the fluoride-labile deprotection pathway characteristic of a SEM ether. Its utility lies in introducing a 2-(trimethylsilyl)ethyl group into a molecule.
The Core Distinction: A Head-to-Head Comparison
The confusion between these two reagents is entirely understandable based on nomenclature alone. However, their functions are not interchangeable. The presence of the ether oxygen atom in SEM-Cl is the defining structural feature that makes it a protecting group reagent.
| Feature | 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) | This compound |
| Structure | Me₃Si-CH₂-CH₂-O-CH₂ -Cl | Me₃Si-CH₂-CH₂ -Cl |
| Reagent Class | Chloromethyl Ether (Acetal precursor) | Alkyl Chloride |
| CAS Number | 76513-69-4[6] | 18171-14-7 (representative) |
| Primary Function | Protecting Group Reagent: Installs the SEM group on alcohols, amines, etc.[7] | Alkylating Agent: Introduces a Me₃SiCH₂CH₂- group. |
| Reactive Site | Electrophilic carbon of the -OCH₂Cl moiety. | Electrophilic carbon of the -CH₂Cl moiety. |
| Product with R-OH | SEM Ether (R-O-CH₂-O-CH₂CH₂SiMe₃) | Simple Ether (R-O-CH₂CH₂SiMe₃) |
| Key Deprotection | Fluoride (TBAF) or Strong Acid (TFA, MgBr₂)[5][12] | Not applicable; requires ether cleavage (e.g., HBr, BBr₃) |
Conclusion
For researchers, scientists, and drug development professionals, the distinction between 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and This compound is not a matter of nuance but a fundamental principle of synthetic design.
-
SEM-Cl is an indispensable tool for hydroxyl and amine protection . Its resulting SEM ether offers a robust shield against a wide array of reaction conditions and provides the synthetic chemist with flexible, orthogonal deprotection options using either fluoride ions or strong acid.
-
This compound is a simple alkylating agent . It serves to introduce a specific carbon-based fragment and does not possess the characteristics required for a modern, versatile protecting group.
A clear understanding of this difference, rooted in the presence or absence of the ether oxygen in the reagent's backbone, is essential for avoiding synthetic missteps and leveraging the full potential of silyl-based reagents in the construction of complex molecular architectures.
References
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available from: [Link]
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Kamal, A., Ramana, A. V., Ramana, K. V., & Babu, A. H. (2007). An efficient deprotection of N-trimethysilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 81-87. Available from: [Link]
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. PubMed. Available from: [Link]
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Semantic Scholar. Available from: [Link]
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Curran, D. P., & Matsugi, M. (2004). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 1(1), 1-8. Available from: [Link]
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Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. Available from: [Link]
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Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999–3004. Available from: [Link]
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An In-depth Technical Guide to 2-Chloroethyl-trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl-trimethylsilane (CAS No. 17336-78-6) is a bifunctional organosilane compound of interest in specialized areas of chemical synthesis. Its structure, featuring a reactive chloroethyl group and a stable trimethylsilyl moiety, offers unique synthetic possibilities. This guide provides a comprehensive overview of its core physicochemical properties, reactivity—particularly its thermal decomposition pathways—and safety considerations. It is imperative to distinguish this compound from structurally similar but distinct reagents such as (chloromethyl)trimethylsilane and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to ensure procedural accuracy and safety in the laboratory.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (2-Chloroethyl)trimethylsilane | N/A |
| CAS Number | 17336-78-6 | [1][2][3] |
| Molecular Formula | C5H13ClSi | [1] |
| Molecular Weight | 136.70 g/mol | [1] |
| Density | Data not available | N/A |
Reactivity and Synthetic Profile
The reactivity of 2-chloroethyl-trimethylsilane is largely dictated by the interplay between the silicon-carbon bond and the terminal chloro group. The most thoroughly documented reaction pathway is its thermal decomposition (pyrolysis).
Thermal Decomposition (Pyrolysis)
Kinetic studies have shown that the pyrolysis of 2-chloroethyl-trimethylsilane can proceed through multiple pathways, highly dependent on the reaction conditions, such as the presence or absence of surface-active materials in the reaction vessel.
In a system designed to favor homogeneous decomposition, three primary reaction pathways are observed:
-
β-Elimination (Major Pathway): The predominant reaction is a β-elimination to yield ethylene and trimethylchlorosilane. This pathway accounts for approximately 96% of the products.
-
Dehydrochlorination: A minor pathway involves the elimination of hydrogen chloride (HCl) to form vinyltrimethylsilane.
-
Rearrangement and Fragmentation: Another minor pathway leads to the formation of vinyl chloride and trimethylsilane.
The following diagram illustrates these competing thermal decomposition pathways.
Caption: Thermal decomposition pathways of 2-chloroethyl-trimethylsilane.
It is noteworthy that in a grease-free reaction vessel, the decomposition proceeds almost exclusively via the β-elimination pathway to give ethylene and trimethylchlorosilane. This surface sensitivity highlights the critical importance of reaction vessel preparation in directing the outcome of the pyrolysis.
Synthesis
Detailed, peer-reviewed synthetic protocols for 2-chloroethyl-trimethylsilane are not widely published. However, general methods for the formation of related chloroalkylsilanes often involve either the chlorination of an existing alkylsilane or the alkylation of a chlorosilane. The synthesis of related (chloromethyl)silanes has been achieved through the free-radical chlorination of the corresponding methylsilanes using initiators like benzoyl peroxide, or via methylation reactions. These general strategies could potentially be adapted for the synthesis of 2-chloroethyl-trimethylsilane.
The following diagram outlines a generalized, hypothetical workflow for the synthesis of chloroalkylsilanes, which could be conceptually applied to the target molecule.
Caption: Generalized workflow for chloroalkylsilane synthesis.
Applications in Research and Drug Development
Currently, there is a notable absence of published literature detailing the specific applications of 2-chloroethyl-trimethylsilane in drug development or as a common reagent in organic synthesis. While many other organosilicon compounds, such as chlorotrimethylsilane (TMSCl) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), are extensively used as protecting groups for alcohols, amines, and other functional groups, there is no evidence to suggest a similar widespread use for 2-chloroethyl-trimethylsilane.[4][5][6][7] Its utility may lie in more niche applications that take advantage of its unique decomposition pathways or its bifunctional nature as an intermediate for more complex organosilicon structures.
Safety and Handling
-
Hazard Classification: The compound is classified as a flammable liquid (H225), and it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Signal Word: Danger.[1]
Experimental Protocol: Safe Handling and Storage
Given its classification as a flammable and irritating compound, and the general properties of chlorosilanes, the following handling and storage protocols must be strictly observed.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood. Use of explosion-proof electrical equipment is required.[1][8][9] Ensure that an emergency eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear chemical safety goggles and a face shield.
-
Use a flame-retardant lab coat.
-
If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
-
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Avoid contact with water and moisture, as chlorosilanes can react to produce HCl gas.
-
Avoid breathing vapors or mists.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.
-
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not dispose of it into the sewer system.
Disclaimer: This safety information is based on supplier data for CAS 17336-78-6 and general knowledge of chlorosilanes. A comprehensive and verified Safety Data Sheet should be consulted before any handling or use of this compound.
References
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The pyrolysis of 2-chloroethylsilanes. - University of Leicester research repository - Figshare. [Link]
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(2-chloroethyl)triMethyl-Silane - Aribo Biotechnology. [Link]
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The Role of [2-(Chloromethoxy)ethyl]trimethylsilane in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes - Scientific Research Publishing. [Link]
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Silane, (2-chloroethyl)trimethyl- Suppliers - LookChem. [Link]
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2-CHLOROETHYLMETHYLDIMETHOXYSILANE - Gelest, Inc. [Link]
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Applications of Trimethyl Chlorosilane - Sontara. [Link]
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Chloromethyl Trimethylsilane Purification Methods And Techniques - ZM Silane Limited. [Link]
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Trimethylsilyl chloride - Wikipedia. [Link]
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Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem. [Link]
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One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols - Organic Chemistry Portal. [Link]
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ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate - Organic Syntheses. [Link]
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Methodological & Application
preparation of 2-(trimethylsilyl)ethylmagnesium chloride Grignard
Application Note & Protocol
Title: Preparation of 2-(trimethylsilyl)ethylmagnesium Chloride: A Comprehensive Guide for Synthetic Chemists
Abstract: This document provides a detailed protocol and technical guidance for the preparation of 2-(trimethylsilyl)ethylmagnesium chloride, a versatile Grignard reagent used in organic synthesis. The protocol emphasizes the critical parameters required for a successful synthesis, including stringent anhydrous techniques, controlled reaction conditions, and comprehensive safety procedures. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for generating this valuable organometallic compound.
Introduction and Scientific Principles
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and powerful methods for forming carbon-carbon bonds in organic chemistry.[1][2] Grignard reagents, with the general structure R-Mg-X, are prepared by the reaction of an organic halide with magnesium metal.[3] The resulting organomagnesium halide possesses a highly polarized carbon-magnesium bond, which imparts significant nucleophilic character on the carbon atom, making it an excellent tool for attacking electrophilic centers, most notably carbonyl compounds.[1][3]
2-(trimethylsilyl)ethylmagnesium chloride is a valuable Grignard reagent that introduces the 2-(trimethylsilyl)ethyl group into a molecule. This moiety serves not only as a sterically demanding alkyl group but also as a precursor in various transformations where the silicon atom can direct or stabilize reactive intermediates.
The preparation is governed by the direct insertion of magnesium metal into the carbon-chlorine bond of 2-(trimethylsilyl)ethyl chloride. The success of this synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive and function as strong bases; they react violently with protic solvents, including atmospheric moisture, which leads to the immediate quenching of the reagent and failure of the synthesis.[1][4][5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere, such as dry nitrogen or argon.[4][6]
Experimental Protocol
This protocol outlines the laboratory-scale preparation of a standardized solution of 2-(trimethylsilyl)ethylmagnesium chloride.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 g/mol | 2.67 g (110 mmol) | Use high-purity turnings. Activate if necessary. |
| 2-(trimethylsilyl)ethyl chloride | (CH₃)₃SiCH₂CH₂Cl | 136.70 g/mol | 13.67 g (100 mmol) | Ensure it is anhydrous. Distill if necessary. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 g/mol | 200 mL | Must be anhydrous grade. THF can also be used.[7] |
| Iodine (optional activator) | I₂ | 253.81 g/mol | 1-2 small crystals | Use only if the reaction fails to initiate. |
| Dry Nitrogen or Argon Gas | N₂ or Ar | - | As needed | For maintaining an inert atmosphere. |
Equipment Setup
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Glass stopper or septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle (use with extreme caution) and a laboratory jack.[8]
-
Ice-water bath
All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.[6] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
Synthesis Procedure
-
Magnesium Preparation: Place the magnesium turnings (2.67 g) and a magnetic stir bar into the three-necked flask. Assemble the glassware (condenser, dropping funnel, stopper) and flame-dry the entire setup under a flow of inert gas. Allow the apparatus to cool to room temperature.
-
Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask containing the magnesium turnings.
-
Reagent Preparation: In a separate dry flask, prepare a solution of 2-(trimethylsilyl)ethyl chloride (13.67 g) in 150 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Begin stirring the magnesium suspension. Add approximately 10-15 mL of the 2-(trimethylsilyl)ethyl chloride solution from the dropping funnel to the magnesium. The reaction should initiate within a few minutes, indicated by the formation of bubbles on the magnesium surface, a gentle reflux of the ether, and the appearance of a cloudy, grayish solution.[3]
-
Expert Insight (Troubleshooting): If the reaction does not start, initiation can be encouraged by adding a single small crystal of iodine, which activates the magnesium surface.[6] Alternatively, gentle warming with a heating mantle can be applied, but it must be removed immediately once the reaction begins to avoid an uncontrolled exotherm.[6] Always have an ice bath ready.[6]
-
-
Controlled Addition: Once the reaction is initiated and self-sustaining, add the remainder of the 2-(trimethylsilyl)ethyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux of the diethyl ether. This controlled addition is crucial to manage the exothermic nature of the reaction.[5][7] The addition period should be approximately 60-90 minutes.
-
Completion of Reaction: After the addition is complete, the reaction mixture may need to be stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark gray to brown, slightly heterogeneous mixture.
-
Storage: Once cooled to room temperature, the Grignard reagent solution should be transferred via cannula to a dry, inert-gas-flushed storage bottle fitted with a septum cap. The solution is now ready for titration and use.
Titration (Determination of Concentration)
The exact concentration of the prepared Grignard reagent must be determined before use. A common method involves titration against a known amount of a protic acid (like sec-butanol in the presence of an indicator such as 1,10-phenanthroline) until a color change endpoint is reached.
Workflow Visualization
The following diagram illustrates the key stages of the preparation process.
Caption: Experimental workflow for Grignard reagent synthesis.
Safety and Handling
Adherence to strict safety protocols is non-negotiable when preparing and handling Grignard reagents.
-
Fire Hazard: Diethyl ether is extremely flammable with a very low flash point.[7] Ensure no open flames or spark sources are present in the laboratory.[6] The reaction itself is exothermic and can lead to vigorous boiling of the solvent if the addition of the alkyl halide is too rapid, creating a fire risk.[7]
-
Reactivity and Pyrophoricity: Grignard reagents are highly reactive and can be pyrophoric, meaning they may ignite spontaneously upon exposure to air.[5][7] Always handle them under an inert atmosphere.
-
Moisture Sensitivity: The reagents react violently with water.[4] Never allow contact with water or protic solvents during the reaction or storage. A quench should only be performed under controlled conditions, typically with a saturated aqueous solution of ammonium chloride.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or similar fire-retardant gloves over nitrile gloves).[7]
-
Emergency Preparedness: Keep an appropriate fire extinguisher (Class D for metal fires, Class B for solvent fires) readily accessible. Have an ice bath prepared and within arm's reach at all times to quickly cool the reaction if it becomes too vigorous.[6]
References
- Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers.
- Fiveable. (2025). 12.1 Grignard reagents - Organic Chemistry II.
- American Chemical Society. (n.d.). Grignard Reaction.
- Quora. (2022).
- University of Wisconsin-Madison. (n.d.).
- Organic Syntheses. (n.d.). trimethylsilylacetylene.
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
- Wikipedia. (n.d.). Grignard reaction.
- SynArchive. (n.d.). Grignard Reaction.
- Organic Syntheses. (n.d.). A.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Organosilicon Chemistry: The Role of (Trimethylsilyl)methylmagnesium Chloride.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- B. Wakefield. (n.d.). Organomagnesium Methods in Organic Synthesis.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- ResearchGate. (2001). Trimethylsilylmethylmagnesium Chloride.
- Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- H. Yorimitsu. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most.
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- TCI Chemicals. (n.d.). Trimethylsilylmethylmagnesium Chloride (20% in Ethyl Ether, ca. 1mol/L).
- Organic Syntheses. (n.d.). Benzocyclododecene, 5,6,7,8,9,10,11,12,13,14-decahydro-2-methyl.
- MilliporeSigma. (n.d.). (Trimethylsilyl)methylmagnesium chloride 1.0M diethyl ether 13170-43-9.
- PubChem - NIH. (n.d.). Trimethylsilylmagnesium chloride | C3H9ClMgSi | CID 13859350.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. dchas.org [dchas.org]
Application Note: High-Efficiency N-Alkylation with (2-Chloroethyl)trimethylsilane
Executive Summary & Strategic Rationale
The installation of the 2-(trimethylsilyl)ethyl (TSE) group onto amines is a critical transformation in medicinal chemistry. The TSE group serves as a robust protecting group or a "handle" that allows for specific cleavage using fluoride sources (e.g., TBAF, CsF) under mild conditions, driven by the formation of the strong Si–F bond and the release of ethylene.
While (2-chloroethyl)trimethylsilane is the most cost-effective reagent for this transformation, it is kinetically sluggish compared to its iodo- or triflate-analogs. This application note addresses the specific challenges of this alkylation—primarily the steric shielding of the
We present an optimized, self-validating protocol utilizing in situ Finkelstein activation , which significantly enhances reaction rates and yields compared to standard thermal alkylation.
Mechanistic Insight: The -Silicon Effect
To optimize this reaction, one must understand the conflicting electronic and steric forces at play:
-
Steric Retardation (The Problem): In an
trajectory, the nucleophile (amine) must attack the antibonding orbital ( ) of the C–Cl bond from the backside. The bulky trimethylsilyl (TMS) group at the -position creates significant steric hindrance, effectively shielding the reaction center. -
Electronic Stabilization (The Trap): The
-silicon effect (hyperconjugation between and a p-orbital) stabilizes carbocations ( pathway). However, under basic alkylation conditions, we aim for . The stabilization does not facilitate the transition state significantly and can promote side reactions (elimination to vinylsilanes) if the temperature is too high without a good nucleophile. -
The Solution (Iodide Catalysis): By introducing a catalytic or stoichiometric amount of Iodide (
), we convert the alkyl chloride into a highly reactive alkyl iodide in situ. The iodide is a better nucleophile than the amine (rapidly displacing Cl) and a far superior leaving group (rapidly displaced by the amine).
Pathway Visualization
Figure 1: The catalytic cycle showing the conversion of the sluggish chloride to the reactive iodide intermediate.
Experimental Protocol
Method: Iodide-Promoted -Alkylation (Recommended)
This protocol uses Sodium Iodide (NaI) to accelerate the reaction.[1][2][3] It is superior to direct heating, which often leads to decomposition or incomplete conversion.
Reagents:
-
Substrate: Secondary or Primary Amine (1.0 equiv)
-
Reagent: this compound (1.5 equiv)
-
Promoter: Sodium Iodide (NaI) (0.5 – 1.0 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous Acetonitrile (3.0 mL, ~0.3 M concentration).
-
Note: If the amine is a salt (e.g., HCl salt), add an extra equivalent of base to neutralize it first.
-
-
Activation: Add Sodium Iodide (0.5 mmol, 0.5 equiv) and Potassium Carbonate (2.0 mmol, 2.0 equiv). Stir for 5 minutes at room temperature.
-
Why: This establishes the electrolyte environment. NaI is soluble in MeCN/DMF; NaCl is not, driving the equilibrium.
-
-
Addition: Add This compound (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate alkyl iodide may be visible (often higher R_f than chloride) but is transient. Look for the disappearance of the starting amine.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Separate phases.[4] Wash the organic layer with water (
) and brine ( ) to remove DMF/MeCN and inorganic salts. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc). The TSE group is lipophilic; products often elute earlier than the parent amine.
Data Summary: Conditions Comparison
| Parameter | Direct Alkylation | Iodide-Promoted (Recommended) |
| Temperature | ||
| Time | 24 - 48 hours | 12 - 24 hours |
| Yield (Typical) | 30 - 50% | 75 - 90% |
| Side Reactions | Elimination to vinylsilane | Minimal |
| Scope | Limited to strong nucleophiles | Broad (includes anilines, hindered amines) |
Troubleshooting & Optimization
Issue 1: Low Conversion
-
Cause: The "Beta-Silicon Effect" steric hindrance is overcoming the nucleophilicity of the amine.
-
Fix: Switch solvent to DMF or DMSO and increase temperature to 90°C. Increase NaI to a stoichiometric amount (1.5 equiv). The higher dielectric constant stabilizes the transition state.
Issue 2: Elimination By-products
-
Cause: Strong bases at high heat can cause E2 elimination, generating volatile vinyltrimethylsilane.
-
Fix: Use a weaker base (
or ) instead of DIPEA/TEA. Ensure the reaction temperature does not exceed 80°C.
Issue 3: Product Volatility
-
Cause: Low molecular weight TSE-amines can be volatile.
-
Fix: During concentration (Rotavap), do not let the pressure drop below 50 mbar or the bath temp exceed 30°C. Consider forming the HCl salt immediately for storage.
References
-
Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. Wiley-Interscience, 4th Ed., 2006 . (Foundational text on TSE/Teoc group utility).
- Finkelstein Reaction Mechanism. Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed., 2007, pp 513-514. (Authoritative source on halide exchange kinetics).
-
Use of 2-(Trimethylsilyl)ethyl Compounds. Journal of Organic Chemistry, 1988 , 53, 3631. (Discusses the reactivity and cleavage of TSE derivatives).
-
Beta-Silicon Effect in Solvolysis. Chemical Reviews, 1986 , 86, 857-873. (Detailed physical organic chemistry review of silicon's influence on neighboring carbon centers).
Sources
synthesis of vinylsilanes via elimination of (2-chloroethyl)trimethylsilane
An In-Depth Guide to the Synthesis of Vinylsilanes via Elimination of (2-Chloroethyl)trimethylsilane
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of vinyltrimethylsilane. The protocol focuses on the base-induced β-elimination of this compound, a direct and efficient method for generating this versatile synthetic intermediate.
Introduction and Strategic Importance
Vinylsilanes are indispensable building blocks in modern organic synthesis. Their utility stems from the unique reactivity of the carbon-silicon bond, which allows for a diverse array of chemical transformations. They are key precursors in palladium-catalyzed Hiyama cross-coupling reactions, which serve as a less toxic alternative to Stille couplings, and are also employed in Tamao-Fleming oxidations and various electrophilic substitution reactions.[1][2][3]
While numerous methods exist for vinylsilane synthesis, including the hydrosilylation of alkynes, the elimination reaction of a β-halosilane offers a straightforward and atom-economical approach.[4] This guide details the mechanism, experimental protocol, and critical parameters for the synthesis of vinyltrimethylsilane from the readily available this compound.
Reaction Mechanism: An E2-Driven Transformation
The conversion of this compound to vinyltrimethylsilane proceeds via a classic bimolecular elimination (E2) mechanism.[5][6][7] The rate of this concerted, single-step reaction is dependent on the concentration of both the substrate and the base.[5][6]
The key mechanistic steps are as follows:
-
Proton Abstraction: A strong, sterically hindered base abstracts a proton from the carbon atom alpha to the silicon group (the β-proton relative to the chlorine atom).
-
Concerted Bond Reorganization: As the C-H bond is broken, the electron pair forms a π-bond between the two carbon atoms. Simultaneously, the C-Cl bond cleaves, and the chloride ion departs as the leaving group.
The reaction requires an anti-periplanar geometry, where the abstracted proton and the leaving group (chlorine) are positioned on opposite sides of the C-C bond, allowing for optimal orbital overlap in the transition state.[6] The presence of the silicon atom in the β-position is known to stabilize the partial positive charge that develops on the carbon atom during the transition state, facilitating the elimination process.
Caption: The concerted E2 mechanism for vinylsilane synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of vinyltrimethylsilane on a 25 mmol scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| This compound | ≥97% | Major suppliers | 3.42 g (25 mmol) | Store under inert gas. |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane | Major suppliers | 15 mL (30 mmol) | A strong, non-nucleophilic base. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major suppliers | 100 mL | Use freshly distilled or from a solvent system. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Major suppliers | 50 mL | For quenching the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Major suppliers | 150 mL | For extraction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | In-house prep. | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers | ~5 g | For drying the organic phase. |
3.2. Equipment
-
250 mL two-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes (20 mL, 5 mL)
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the flame-dried 250 mL two-necked flask with a magnetic stir bar, a septum, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Add this compound (3.42 g, 25 mmol) to the flask, followed by 85 mL of anhydrous THF via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes with gentle stirring to ensure thermal equilibrium.
-
Base Addition: Slowly add the 2.0 M LDA solution (15 mL, 30 mmol, 1.2 equivalents) to the stirred reaction mixture via syringe pump over 30 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. Using a sterically hindered base like LDA minimizes the risk of a competing Sₙ2 substitution reaction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ether. The disappearance of the starting material indicates reaction completion.
-
Quenching: Once the reaction is complete, remove the cooling bath and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the excess LDA. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ether.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Caution: Vinyltrimethylsilane is volatile (boiling point ~55 °C). Use a cooled trap and avoid excessive vacuum or heat.[8]
-
Purification: The crude product can be purified by fractional distillation to yield pure vinyltrimethylsilane.
Experimental Workflow and Data
The overall process from setup to final product is outlined below.
Caption: Experimental workflow for vinylsilane synthesis.
Safety and Handling
-
Flammability: Tetrahydrofuran and diethyl ether are extremely flammable. Perform all operations in a well-ventilated fume hood away from ignition sources.
-
Corrosivity and Reactivity: LDA is a highly reactive and corrosive strong base. It reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: This reagent is a combustible liquid and may cause skin and eye irritation. Handle with care.
-
Inert Atmosphere: The use of a strong base necessitates maintaining a scrupulously anhydrous and inert atmosphere to prevent quenching and ensure high yields.
References
-
Lau, P. W. K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. Retrieved from [Link]
-
Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl Silane. Retrieved from [Link]
-
Scott, J. P., & Sarpong, R. (2014). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Organic Letters, 16(21), 5768–5771. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. Request PDF. Retrieved from [Link]
-
Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 1–583. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Peterson olefination. Retrieved from [Link]
-
WikiMili. (2021, March 20). Peterson olefination. Retrieved from [Link]
-
Fisher, L. E., et al. (2023). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Omega, 8(18), 16295–16304. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]
-
Davidson, I. M. T., Eaborn, C., & Wood, C. J. (1970). Gas-phase reactions of halogenoalkylsilanes. Part IV. 1-Chloroethyl-diethylchlorosilane and 2-chloroethyltrialkylsilanes. Journal of the Chemical Society B: Physical Organic, 1481. Retrieved from [Link]
-
University of Calgary. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Singh, A., & Mehrotra, G. (1998). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry - Section A, 37(1), 53-56. Retrieved from [Link]
-
ResearchGate. (2012, April). Synthesis of Vinylsilanes. Retrieved from [Link]
-
Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]
-
Hofecker, A., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Monomers, 1(1), 1-10. Retrieved from [Link]
-
Ashenhurst, J. (2025, December 12). E2 Mechanism – How The E2 (Elimination, Biomolecular) Reaction Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
Sources
- 1. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vinyltrimethylsilane - Enamine [enamine.net]
Troubleshooting & Optimization
preventing beta-elimination in (2-chloroethyl)trimethylsilane reactions
Topic: Preventing
Welcome to the Technical Support Center
You are accessing the specialized guide for This compound . This reagent is deceptively simple. While it appears to be a standard alkyl halide, the presence of the silicon atom at the
This guide is designed to help you navigate the competition between the desired Nucleophilic Substitution (
Module 1: The Mechanistic Hazard (Root Cause Analysis)
Before troubleshooting, you must understand why your reaction is failing. The failure mode is almost always the
The Physics of the Failure
Silicon is electropositive. It stabilizes a build-up of positive charge on the
-
Carbocation Stabilization: If your reaction conditions allow even a partial positive charge to form on the
-carbon (E1-like character), the C-Si bond donates electron density into that empty orbital. -
The Collapse: This stabilization lowers the activation energy for the cleavage of the C-Si bond. A nucleophile or base attacks the silicon (or the C-Si bond breaks thermally), releasing the electrons to form a double bond between the
and carbons. -
The Result: The molecule "unips" into Ethylene (gas) and Trimethylsilyl chloride/fluoride .
The Equation of Doom:
Module 2: Troubleshooting Guide
Use this section to diagnose specific experimental symptoms.
Symptom A: Vigorous gas evolution observed upon adding reagents.
-
Diagnosis: Rapid
-elimination generating ethylene gas. -
Probable Cause: You are using a "hard" base or nucleophile (e.g., Fluoride, Alkoxide, Hydroxide) that is attacking the Silicon atom directly.
-
The Fix:
-
Stop using TBAF: Tetra-n-butylammonium fluoride is the "kryptonite" of this molecule. It will strip the silyl group instantly.
-
Switch Bases: Replace strong alkoxides (NaOEt, KOtBu) with non-nucleophilic, weaker bases like Cesium Carbonate (
) or hindered organic bases like DIPEA or 2,6-Lutidine .
-
Symptom B: Starting material is consumed, but no alkylated product is found (only silyl byproducts).
-
Diagnosis: Lewis-Acid catalyzed elimination.
-
Probable Cause: You attempted to catalyze the reaction with a Lewis Acid (
, , etc.) to make the chloride a better leaving group. -
The Fix:
-
Avoid Lewis Acids: Lewis acids coordinate to the chlorine, generating partial positive charge on the carbon. The
-silicon effect immediately stabilizes this, triggering elimination. -
Strategy Shift: Enhance the nucleophile's strength, do not enhance the electrophile's reactivity via Lewis acids.
-
Symptom C: Reaction is incredibly slow; increasing heat leads to decomposition.
-
Diagnosis: The chloride is a poor leaving group, but high heat favors entropy (elimination).
-
The Fix:
-
The Finkelstein Assist: Generate the iodide in situ. (See Protocol 1 below). Iodide is a better leaving group and allows the reaction to proceed at lower temperatures, favoring substitution over elimination.
-
Module 3: Optimized Experimental Protocols
These protocols are designed to maximize
Protocol 1: The "Finkelstein-Assist" Alkylation
Best for: Alkylating amines, thiols, or stabilized carbanions.
Rationale: Chloride is a mediocre leaving group. By adding catalytic Sodium Iodide (NaI), you convert the alkyl chloride to a transient alkyl iodide (
Step-by-Step:
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DMF . (Polar aprotic solvents accelerate
). -
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine/Thiol (1.1 equiv)
-
Catalyst: NaI (0.1 - 0.5 equiv)
-
Base:
or (2.0 equiv). Avoid NaOH/KOH.
-
-
Procedure:
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the starting chloride.
-
Workup: Filter off inorganic salts. Dilute with ether/water. Wash neutral.
Protocol 2: The "Soft Nucleophile" Approach
Best for: Carbon-Carbon bond formation.
Rationale: Hard nucleophiles (Grignards, Lithiates) often attack the Silicon. You need "soft" nucleophiles to attack the Carbon.
Step-by-Step:
-
Nucleophile: Use Enolates, Malonates, or Cuprates.
-
Solvent: THF (anhydrous).
-
Temperature: -78 °C to 0 °C .
-
Critical: Low temperature kinetically favors substitution (
) over elimination. Elimination is entropically driven (1 molecule 2 molecules) and is favored at high heat.
-
-
Additives: HMPA or DMPU can be used to loosen ion pairs and accelerate the
attack, but use with caution due to toxicity.
Module 4: Decision Logic (Visualization)
The following diagram illustrates the decision process to avoid elimination pathways.
Caption: Logic flow for selecting reaction conditions. Red paths indicate high risk of
Module 5: Frequently Asked Questions (FAQ)
Q: Can I turn this compound into a Grignard reagent (
-
Alternative: Use (Trimethylsilyl)methylmagnesium chloride (
) and react it with an electrophile that adds one carbon, or use Vinyltrimethylsilane in a radical addition reaction.
Q: Why does my product smell like garlic/sulfur even though I didn't use sulfur?
A: It shouldn't. If you smell something pungent, check if you generated Ethylene (sweet/musky) or if you are smelling the hydrolysis of the silyl group (
Q: Can I use sodium azide (
-
Conditions:
in DMF at 60 °C. The displacement works well here because the azide does not attack the silicon atom.
References
- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.
-
Lambert, J. B., et al. (1990). "The
-Silicon Effect. Stabilization of the Carbocation." Accounts of Chemical Research, 32(2). -
Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallics." The Journal of Organic Chemistry, 33(2), 780–784. (Mechanistic background on elimination).
-
Whitmore, F. C., & Sommer, L. H. (1946). "Organosilicon Compounds. II. Silicon-Carbon Bond Beta-Eliminations." Journal of the American Chemical Society, 68(3).
Sources
stability of (2-chloroethyl)trimethylsilane under basic conditions
Welcome to the technical support guide for (2-chloroethyl)trimethylsilane. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals encountering stability issues with this reagent, particularly under basic conditions. Our guidance is grounded in established principles of physical organic chemistry to ensure you can anticipate, diagnose, and solve experimental challenges.
Part 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the fundamental chemical principles governing the stability and reactivity of this compound.
Q1: What is the primary mode of decomposition for this compound under basic conditions?
The principal instability of this compound in the presence of a base is its propensity to undergo a β-elimination reaction . This is a classic E2 (bimolecular elimination) mechanism that results in the formation of vinyltrimethylsilane and the corresponding protonated base and chloride salt.[1][2][3] This reaction can be a significant competing pathway, often leading to reduced yields of the desired substitution product and contamination of the reaction mixture.
Q2: Why is this compound so susceptible to β-elimination?
The high susceptibility to elimination is a direct consequence of the beta-silicon effect . The trimethylsilyl group is exceptionally effective at stabilizing a partial positive charge that develops on the β-carbon atom during the transition state of the elimination reaction.[4] This stabilization occurs through a phenomenon known as hyperconjugation, where the electrons in the carbon-silicon (C-Si) sigma bond overlap with the incipient p-orbital of the forming double bond. This orbital overlap significantly lowers the activation energy of the elimination pathway, making it much more favorable compared to a standard alkyl halide without the silyl group.[4]
Q3: What is the mechanism of this base-induced elimination?
The decomposition follows a concerted E2 mechanism. In a single step, the base abstracts a proton from the carbon atom adjacent to the trimethylsilyl group (the β-carbon), while the C-C π-bond forms and the chloride leaving group departs from the α-carbon.[5][6] For this reaction to occur most efficiently, the molecule must adopt an anti-periplanar conformation, where the base, β-hydrogen, the two carbon atoms, and the chlorine atom all lie in the same plane.[3]
Below is a diagram illustrating this concerted, one-step process.
Q4: Can this reagent undergo substitution reactions?
Yes. As a primary alkyl chloride, this compound can also undergo nucleophilic substitution via an Sₙ2 mechanism. The critical challenge in its use is managing the competition between the desired Sₙ2 pathway and the undesired E2 pathway.[1][7][8][9] The outcome is highly dependent on the reaction conditions, especially the nature of the base and nucleophile used.
Part 2: Troubleshooting Experimental Issues
This section provides direct answers to common problems encountered during experiments.
Q5: My NMR/GC-MS analysis shows a major byproduct with a vinyl group (approx. 5.5-6.5 ppm in ¹H NMR). What is it and why did it form?
This byproduct is almost certainly vinyltrimethylsilane (CAS 754-05-2), the result of the β-elimination reaction discussed above.[10][11] Its formation indicates that your reaction conditions favored elimination over your intended substitution pathway. This typically occurs if:
-
Your nucleophile is also a strong base: Many nucleophiles (e.g., alkoxides, certain amines) are also strong bases and will preferentially abstract the acidic β-proton.
-
You used a strong, sterically hindered base: Bases like potassium tert-butoxide (KOtBu) or DBU are designed to promote elimination and will readily decompose your reagent.[5][12]
-
The reaction temperature was too high: Elimination reactions are often entropically favored and tend to dominate over substitution at higher temperatures.[12]
Q6: I am trying to react this compound with a primary amine to form a secondary amine, but I'm getting low yields and lots of vinyltrimethylsilane. How can I fix this?
This is a classic case of Sₙ2 vs. E2 competition. Your primary amine is acting as both a nucleophile (the desired reaction) and a base (the undesired elimination). To favor the substitution pathway, consider the following strategies:
-
Use a Salt of the Nucleophile: If possible, deprotonate your nucleophile first with a non-nucleophilic base (like NaH) and then add the this compound. This can sometimes favor substitution.
-
Add a Scavenger for the Byproduct: If your amine is also serving as the base to neutralize the HCl byproduct, you are creating conditions that promote elimination. Instead, use your amine as the nucleophile (1 equivalent) and add a non-nucleophilic, hindered base (e.g., 2,6-lutidine or diisopropylethylamine, "Hünig's base") to scavenge the acid.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.
-
Change the Solvent: A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can help stabilize the Sₙ2 transition state more effectively than the E2 transition state, potentially improving your yield.
Troubleshooting Flowchart
Use the following decision tree to diagnose issues with your reaction.
Part 3: Protocols and Best Practices
Data Summary: Predicting Reaction Outcomes
The choice of base/nucleophile is the most critical factor in controlling the stability of this compound. The following table provides a general guide for predicting the major reaction pathway.
| Reagent Class | Examples | Primary Role | Expected Major Pathway | Technical Recommendation |
| Strong, Sterically Hindered Bases | KOtBu, LDA, DBU, LiHMDS | Brønsted Base | E2 Elimination [5][12] | Avoid using these bases. The reagent will rapidly decompose to vinyltrimethylsilane. |
| Strong, Unhindered Bases/Nucleophiles | NaOH, KOH, NaOMe, NaOEt | Base & Nucleophile | Competition (E2 / Sₙ2) [7][13] | Elimination is highly likely to be a major pathway. Lower temperature and careful stoichiometry are critical. |
| Amines (Primary, Secondary) | n-Butylamine, Piperidine | Base & Nucleophile | Competition (E2 / Sₙ2) | Can act as a base to cause elimination. Use a non-nucleophilic base scavenger if possible. |
| Weak Bases / Good Nucleophiles | NaI, NaBr, NaCN, NaSR, NaN₃ | Nucleophile | Sₙ2 Substitution [7][8] | These conditions are ideal for substitution. Elimination should be minimal. |
| Weak, Hindered Non-Nucleophilic Bases | 2,6-Lutidine, DIPEA | Brønsted Base (Acid Scavenger) | Stable (as a scavenger) | Ideal for use as an acid scavenger in reactions where the primary nucleophile is not basic. |
Protocol: Stability Test for this compound with a Test Base
This protocol allows you to quickly assess the stability of the reagent under your proposed basic conditions on a small scale.
Objective: To determine the rate of decomposition (formation of vinyltrimethylsilane) of this compound in the presence of a specific base at a given temperature.
Materials:
-
This compound
-
Your test base (e.g., triethylamine)
-
Anhydrous reaction solvent (e.g., THF or CDCl₃ for direct NMR analysis)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes, syringes, standard glassware
-
GC-MS or NMR spectrometer
Procedure:
-
Prepare Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound and the internal standard in the anhydrous solvent. A typical concentration would be 0.1 M for each.
-
Setup Reaction: In an NMR tube or a small vial, add a known volume of the stock solution.
-
Equilibrate Temperature: Place the container in a heating block or water bath set to your intended reaction temperature. Allow it to equilibrate for 5 minutes.
-
Initiate Reaction: Add a stoichiometric equivalent (or your intended catalytic amount) of the test base via syringe. Cap the container, mix thoroughly, and start a timer. This is T=0.
-
Monitor Reaction:
-
For NMR: Take spectra at regular intervals (e.g., T=5 min, 15 min, 30 min, 1 hr, 4 hr). Integrate the signals for the starting material, the internal standard, and the vinyl protons of vinyltrimethylsilane (~5.8 ppm).
-
For GC-MS: At each time point, withdraw a small aliquot (e.g., 0.1 mL), quench it by diluting into a vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of diethyl ether. Vortex, separate the organic layer, and inject it into the GC-MS.
-
-
Analyze Data: Calculate the percentage of this compound remaining at each time point relative to the constant concentration of the internal standard. Plot the concentration vs. time to determine the rate of decomposition.
Interpretation: A rapid decrease in the starting material concentration accompanied by a corresponding increase in vinyltrimethylsilane indicates that the reagent is not stable under your chosen conditions.
References
- Fish, K. R., et al. (1970). Gas-phase reactions of halogenoalkylsilanes. Part IV. 1-Chloroethyl-diethylchlorosilane and 2-chloroethyltrialkylsilanes. RSC Discovery.
- Fish, K. R., et al. (1970). Gas-phase reactions of halogenoalkylsilanes. Part IV. 1-Chloroethyl-diethylchlorosilane and 2-chloroethyltrialkylsilanes. Journal of the Chemical Society B: Physical Organic.
- LibreTexts. (2023).
- LibreTexts. (2014). 9.
- Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia.
- ThermoFisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. ThermoFisher Scientific.
- Sommer, L. H., et al. (1954). Vinylsilanes, Chlorovinylsilanes and β-Styryltrimethylsilane. Further Studies on the α-Silicon Effect and β-Eliminations Involving Silicon. Journal of the American Chemical Society.
- Gelest. (n.d.). Silyl Groups. Gelest Technical Library.
- CymitQuimica. (n.d.). CAS 754-05-2: Vinyltrimethylsilane. CymitQuimica.
- Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Dalal Institute.
- Suzhou Highfine Biotech. (2023). Trimethylsilylethanol and its derived protecting reagents. Suzhou Highfine Biotech.
- Sigma-Aldrich. (n.d.). Vinyltrimethylsilane 97% 754-05-2. Sigma-Aldrich.
- Oestreich, M., et al. (2012). Shuffle off the classic β-Si elimination by Ni-NHC cooperation: implication for C–C forming reactions involving Ni-alkyl-β-silanes.
- Enamine. (n.d.). Vinyltrimethylsilane. Enamine.
- LibreTexts. (2023). Elimination by the E2 mechanism. Chemistry LibreTexts.
- Bai, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition. MDPI.
- Gupta, A., et al. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry.
- LibreTexts. (2023). 4.
- TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
- Fernández, I., et al. (2025). Understanding the SN2 Versus E2 Competition. PMC - NIH.
- Buncel, E., et al. (1987). Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. RSC Publishing.
- Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Chemistry.
- Chemistry Steps. (2025).
- Wikipedia. (n.d.).
- MG Science Institute. (n.d.).
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry.
Sources
- 1. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 3. mgscience.ac.in [mgscience.ac.in]
- 4. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) | MDPI [mdpi.com]
- 10. CAS 754-05-2: Vinyltrimethylsilane | CymitQuimica [cymitquimica.com]
- 11. Vinyltrimethylsilane - Enamine [enamine.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Solving Low Reactivity of (2-Chloroethyl)trimethylsilane in Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the reactivity of (2-chloroethyl)trimethylsilane in nucleophilic substitution reactions. Instead of a simple list of steps, this document provides a deep dive into the causality behind the experimental choices, helping you troubleshoot effectively and optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Q1: My substitution reaction with this compound is extremely slow or shows no conversion. What's the primary cause?
A1: The most common reason for low reactivity is the poor leaving group ability of the chloride ion (Cl⁻). In bimolecular nucleophilic substitution (SN2) reactions, the rate is highly dependent on how easily the leaving group can depart.[1][2] Chlorine is a significantly poorer leaving group compared to bromine or iodine.[1] This fundamental issue is often compounded by other suboptimal reaction conditions.
Initial Troubleshooting Steps:
-
Verify Nucleophile Strength: Ensure you are using a potent nucleophile. Anionic nucleophiles (e.g., RO⁻, CN⁻, N₃⁻) are generally more reactive than their neutral counterparts (e.g., ROH, H₂O).[1][2]
-
Check Your Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like acetone, DMF, or DMSO are highly recommended. They solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive.[3] Protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that drastically reduces its reactivity.[1][3]
-
Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious, as excessive heat can favor an undesirable side reaction: elimination.[1][4]
Q2: I'm getting a significant amount of vinyltrimethylsilane as a byproduct. Why is this happening and how can I stop it?
A2: The formation of vinyltrimethylsilane indicates that an E2 (bimolecular elimination) reaction is competing with your desired SN2 substitution.[4][5] In this side reaction, your nucleophile is acting as a base, abstracting a proton from the carbon adjacent to the one bearing the chlorine.
Factors Favoring Elimination (E2):
-
Strong, Sterically Hindered Bases: If your nucleophile is a strong, bulky base (e.g., potassium tert-butoxide), it will favor proton abstraction (elimination) over attacking the sterically shielded carbon (substitution).[1][6]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[4]
-
Solvent: Using ethanol as a solvent can also encourage elimination.[4]
Solutions to Minimize Elimination:
-
Use a strong, but less sterically hindered, nucleophile.
-
Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate.
-
Ensure you are using a polar aprotic solvent.
Caption: SN2 vs. E2 Competition Pathways.
Q3: How can I dramatically improve the reactivity of this compound for my substitution reaction?
A3: The most effective and widely adopted strategy is to convert the alkyl chloride into a more reactive alkyl iodide in situ using the Finkelstein reaction .[1][7][8] This classic SN2 reaction involves exchanging one halogen for another. By reacting this compound with sodium iodide (NaI) in acetone, you generate (2-iodoethyl)trimethylsilane.[7][8] The iodide ion (I⁻) is an excellent leaving group, making the subsequent substitution with your desired nucleophile significantly faster.
The Finkelstein reaction is driven to completion because sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, effectively removing it from the equilibrium according to Le Châtelier's principle.[7][9]
Part 2: Scientific Deep Dive & FAQs
This section explores the fundamental chemical principles governing the reactivity of this compound.
Q4: What is the "beta-silicon effect" and does it help or hinder the substitution reaction?
A4: The beta-silicon effect (β-silicon effect) is a phenomenon where a silicon atom located on the carbon beta to a reacting center can stabilize a developing positive charge at that center.[10] This occurs through a process called hyperconjugation, where the electrons in the carbon-silicon (C-Si) sigma bond overlap with the empty p-orbital of the adjacent carbocation.[10][11]
Caption: Orbital overlap in the β-silicon effect.
While this effect is most powerful in reactions that proceed through a full carbocation intermediate (SN1 mechanism), it can also lower the energy of the SN2 transition state by weakening the carbon-halogen bond.[10] However, for this compound, this stabilizing influence is not strong enough to overcome the inherently poor leaving group ability of chloride. Therefore, while the β-silicon effect is an important electronic property of the molecule, it does not make the chloride a good leaving group on its own.
Q5: Can you provide a table comparing the key factors for a successful substitution?
A5: Certainly. Optimizing an SN2 reaction requires balancing several factors.
| Factor | Poor Condition for Substitution | Optimal Condition for Substitution | Rationale |
| Leaving Group | -Cl (Chloride) | -I (Iodide) | Iodide is a much larger, more polarizable, and weaker base, making it a superior leaving group.[1] |
| Nucleophile | Neutral (H₂O, ROH), Bulky (t-BuO⁻) | Anionic (I⁻, CN⁻, N₃⁻), Non-bulky | Strong, negatively charged nucleophiles increase the SN2 reaction rate.[2][12] Bulky reagents favor elimination. |
| Solvent | Polar Protic (Water, Methanol, Ethanol) | Polar Aprotic (Acetone, DMF, DMSO) | Aprotic solvents do not form a "solvent cage" around the nucleophile, maximizing its reactivity.[1][3] |
| Temperature | High Temperature | Moderate Temperature (Room Temp to ~60°C) | Higher temperatures can significantly increase the rate of the competing E2 elimination reaction.[4] |
Q6: Why is the Finkelstein reaction performed in acetone specifically?
A6: Acetone is the ideal solvent for the classic Finkelstein reaction due to the differential solubility of sodium halides.[8][9]
-
High Solubility: Sodium iodide (NaI) is readily soluble in acetone.
-
Low Solubility: Sodium chloride (NaCl) and sodium bromide (NaBr) are poorly soluble in acetone.[8][9]
This solubility difference is the thermodynamic driving force for the reaction. As the reaction proceeds, the NaCl byproduct precipitates from the solution. According to Le Châtelier's principle, the equilibrium shifts to the right to produce more products, driving the conversion to the desired alkyl iodide to completion.[7][9]
Part 3: Experimental Protocols & Workflow
Troubleshooting Workflow
If you are experiencing low yields, follow this logical progression to diagnose and solve the issue.
Caption: Logical workflow for troubleshooting substitution reactions.
Protocol: Finkelstein Halogen Exchange to Synthesize (2-Iodoethyl)trimethylsilane
This protocol describes the conversion of this compound to the more reactive iodo-analogue, which can then be used directly with a nucleophile, sometimes in the same pot.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagents: To the flask, add sodium iodide (1.5 to 3.0 molar equivalents relative to the alkyl chloride).
-
Solvent: Add anhydrous acetone via syringe. The typical concentration is 0.1-0.5 M.
-
Addition: While stirring, add this compound (1.0 equivalent) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (acetone boiling point is ~56°C). A white precipitate of sodium chloride should begin to form.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup (for isolation): If isolating the iodo-silane, cool the reaction, filter off the precipitated NaCl, and remove the acetone under reduced pressure. The crude product can often be used directly or purified by distillation.
-
Workup (for one-pot reaction): If proceeding directly, cool the reaction mixture to the appropriate temperature for your subsequent nucleophilic addition. Add your nucleophile directly to the flask containing the newly formed (2-iodoethyl)trimethylsilane.
Safety Note: Alkyl halides are reactive and should be handled in a well-ventilated fume hood. Acetone is flammable. Always wear appropriate personal protective equipment (PPE).
References
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.8: Keys to Success: Substitution Versus Elimination-Structure Determines Function. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
- Roberts, D. D., & McLaughlin, M. G. (2022). Strategic Applications of the β-Silicon Effect.
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic Chemistry 1: An open textbook - 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Negative hyperconjugation in silicon. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]
- 11. research.lancaster-university.uk [research.lancaster-university.uk]
- 12. ocw.uci.edu [ocw.uci.edu]
Validation & Comparative
C13 NMR spectrum analysis of 2-(trimethylsilyl)ethyl chloride
Technical Guide: C NMR Spectrum Analysis of 2-(Trimethylsilyl)ethyl Chloride (TMSE-Cl)
Executive Summary
2-(Trimethylsilyl)ethyl chloride (CAS: 7787-87-3), often abbreviated as TMSE-Cl or
Critical Distinction: Researchers often confuse TMSE-Cl with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, CAS: 76513-69-4).
-
TMSE-Cl:
(Used for carboxyl protection).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
SEM-Cl:
(Used for alcohol/phenol protection).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
This guide focuses on the quality control and spectral validation of TMSE-Cl , utilizing
Structural Logic & The Silicon Effect
To interpret the NMR spectrum accurately, one must understand the electronic influence of the trimethylsilyl (TMS) group. Silicon is more electropositive (less electronegative) than carbon (1.90 vs 2.55 Pauling scale).
The Electronic Signature
-
-Effect (Shielding): The carbon directly attached to silicon (C2) experiences increased electron density due to silicon's inductive donation (
effect). This results in a significant upfield shift (shielding) compared to a standard alkyl methylene. -
-Effect (Weak Shielding): The carbon attached to the chlorine (C1) is
to the silicon. While the inductive effect diminishes with distance, the orbital can donate electron density into the orbital (hyperconjugation). This results in a slight shielding of C1 compared to a standard alkyl chloride (e.g., 1-chlorobutane).
DOT Diagram: Structural Assignments
The following diagram visualizes the chemical shift assignments based on the electronic environment.
Comparative C NMR Analysis
The following data compares TMSE-Cl against its synthetic precursor (TMSE-OH) and a non-silylated analog (Ethyl Chloride) to highlight the diagnostic signals.
Solvent:
| Carbon Position | Assignment | TMSE-Cl ( | TMSE-OH (Precursor) | Ethyl Chloride (Analog) | Diagnostic Note |
| Si-Me | Trimethylsilyl | -1.78 | -2.09 | N/A | Strong singlet near 0 ppm. |
| Si-CH | 20.7 | 22.9 | 18.7 (CH | Shielded by Si. Distinct from precursor ( | |
| X-CH | 43.2 | 58.4 | 39.9 (CH | Primary QC Signal. Conversion of OH to Cl causes a ~15 ppm upfield shift. |
Analysis of the Data[2][4][5][6][7][8][9][10][11][12][13]
-
Reaction Monitoring: The most critical indicator of successful synthesis (chlorination of the alcohol) is the disappearance of the signal at 58.4 ppm (C-OH) and the appearance of the signal at 43.2 ppm (C-Cl).
-
Silicon Fingerprint: The presence of the signal at -1.78 ppm confirms the integrity of the TMS group. If this signal splits or shifts significantly, it indicates hydrolysis of the C-Si bond or formation of siloxanes (e.g., hexamethyldisiloxane, HMDSO,
ppm).
Experimental Protocol: Acquisition & Handling
Due to the volatility and relaxation properties of organosilanes, standard proton parameters may yield poor carbon data.
Step-by-Step Acquisition Workflow
-
Sample Preparation:
-
Concentration: Dissolve 30–50 mg of TMSE-Cl in 0.6 mL of
. -
Inert Atmosphere: TMSE-Cl is moisture-sensitive. Prepare the NMR tube under nitrogen/argon or use a septum-capped tube.
-
Reference: Use the
triplet (77.16 ppm) as the internal standard. Avoid adding TMS (tetramethylsilane) as an internal standard if possible, as its signal (0.00 ppm) overlaps closely with the TMSE group (-1.78 ppm).
-
-
Instrument Parameters (
C):-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Reasoning: The quaternary carbons in the TMS group and the silicon-adjacent methylene have longer spin-lattice relaxation times (
) due to the lack of efficient relaxation pathways compared to rigid backbones. A short D1 will suppress the diagnostic TMS signal.[2]
-
-
Scans (NS): Minimum 256 scans (due to the low molecular weight and high symmetry of the TMS group, signals appear quickly, but the C-Cl carbon requires signal averaging).
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz.
-
Baseline Correction: Critical in the -5 to 5 ppm region to distinguish the product TMS peak from silicone grease or HMDSO impurities.
-
DOT Diagram: QC Workflow
Troubleshooting & Impurity Profiling
When analyzing TMSE-Cl, three common scenarios lead to spectral ambiguity.
Scenario A: The "Double Peak" in the Alkyl Region
-
Diagnosis: Incomplete conversion.[2] The peak at 58.4 ppm is residual 2-(trimethylsilyl)ethanol .
-
Action: Continue chlorination or distill the product (TMSE-Cl b.p. 39°C at 2 mmHg; TMSE-OH b.p. 52°C at 2 mmHg).
Scenario B: New Signals near 0-2 ppm
-
Observation: Multiple peaks in the shielded region (-2 to +2 ppm).
-
Diagnosis:
-
Action: Dry the solvent over molecular sieves and re-run.[2]
Scenario C: Missing Signals
-
Observation: Strong TMS signal (-1.78) but weak or missing C-Cl signal (43.2).
-
Diagnosis: Insufficient relaxation delay (D1). The TMS methyls rotate freely and relax slowly; the CH2 groups relax faster but can still be saturated.
-
Action: Increase D1 to 5 seconds.
References
-
RSC Publishing. (1993).[2] Conformational Effects in p-Functional Acyclic Organosilicon Compounds (Data for 2-chloroethyltrimethylsilane). Journal of the Chemical Society, Perkin Transactions 2.[3]
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloroethyltrimethylsilane (CAS 7787-87-3).
-
ChemicalBook. (2024).[2] 2-(Trimethylsilyl)ethanol 13C NMR Spectrum (Precursor Comparison).
-
ResearchGate. (2010).[2] Silicon Compounds: Register and Review (Petrarch Systems).
Sources
- 1. 2-(Trimethylsilyl)ethanol(2916-68-9) 13C NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Conformational effects in β-functional acyclic organosilicon compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Chemical shift with c13 nmr | PPT [slideshare.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
FTIR characteristic peaks of (2-chloroethyl)trimethylsilane
An In-Depth Guide to the FTIR Analysis of (2-chloroethyl)trimethylsilane for Research Professionals
Abstract
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. It provides a detailed analysis of its characteristic vibrational peaks, a comparative guide against other common organosilanes, and a robust, field-proven experimental protocol for acquiring high-fidelity spectra. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
The Role of FTIR in Organosilane Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organosilicon compounds.[1][2] The method is predicated on the principle that specific chemical bonds within a molecule vibrate at characteristic frequencies when they absorb infrared radiation.[1] For organosilanes, FTIR provides a rapid, non-destructive fingerprint that can confirm the presence of key functional groups such as Si-C, Si-H, Si-O, and carbon-halogen bonds, making it a first-line technique for verifying molecular identity and purity.[1][2] The high signal-to-noise ratio and spectral resolution offered by modern FTIR instruments allow for subtle distinctions between structurally similar compounds.
Spectral Deconvolution of this compound
The FTIR spectrum of this compound is characterized by several strong and distinct absorption bands corresponding to the vibrations of its constituent parts: the trimethylsilyl group, the ethyl linker, and the terminal chloro group.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Key Peak Assignments:
A thorough analysis of the spectrum reveals the following characteristic peaks:
-
C-H Stretching (Alkyl): The region between 3000-2850 cm⁻¹ contains strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[3]
-
Si-CH₃ Symmetric Deformation: A very strong and sharp peak is consistently observed around 1257 cm⁻¹ .[4] This band is highly characteristic of the symmetric "umbrella" deformation of the methyl groups attached to the silicon atom and is a reliable indicator of the trimethylsilyl moiety.[1][4]
-
Si-CH₃ Rocking: In the fingerprint region, strong bands between 870-840 cm⁻¹ are assigned to the rocking vibrations of the Si-CH₃ groups.[4] These absorptions are often intense and serve as another key identifier for the trimethylsilyl group.
-
C-Cl Stretching: The presence of the chloroalkane functional group is confirmed by a strong absorption in the 850-550 cm⁻¹ range.[5] Specifically for chloroalkanes, this C-Cl stretching vibration often appears between 800-600 cm⁻¹.[3][6] This peak is critical for distinguishing the molecule from its non-halogenated or other halogenated analogs.
-
-CH₂- Wagging: The wagging vibration of the methylene group adjacent to a halogen (-CH₂X) can be observed in the 1300-1150 cm⁻¹ region.[5]
Comparative Spectral Analysis
To fully appreciate the unique spectral signature of this compound, it is essential to compare it with structurally related compounds. The primary differences arise from the substitution at the silicon atom or the nature of the halogen.
| Compound | Key Differentiating Peak(s) | Wavenumber (cm⁻¹) | Rationale |
| This compound | C-Cl Stretch | ~800-600 | Vibration of the carbon-chlorine bond in the ethyl chain.[3] |
| Trimethylchlorosilane (TMCS) | Si-Cl Stretch | ~650-450 | Vibration of the silicon-chlorine bond. The chlorine is directly attached to the silicon, resulting in a different frequency.[7] |
| (Trimethylsilyl)methyl chloride | Si-CH₂Cl Vibrations | ~1395, 1180 | The presence of the Si-CH₂Cl group introduces characteristic bands not seen in the ethyl-linked analogue.[1] |
| (2-bromoethyl)trimethylsilane | C-Br Stretch | ~690-515 | The greater mass of bromine compared to chlorine lowers the vibrational frequency of the carbon-halogen bond (Hooke's Law).[5] |
This comparative data demonstrates that while the trimethylsilyl group provides a common set of peaks across these molecules (e.g., ~1250 cm⁻¹ and ~850 cm⁻¹), the unique fingerprint of each compound is determined by the other substituents. The C-Cl stretch is the definitive feature for identifying this compound against TMCS, while the position of the carbon-halogen stretch differentiates it from its bromo- and iodo- counterparts.
Standard Operating Protocol: ATR-FTIR Analysis
This section outlines a validated protocol for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and efficient sampling technique.
Objective: To obtain a clean, reproducible, and high-resolution FTIR spectrum of a liquid organosilane sample.
Materials:
-
FTIR Spectrometer with a purged sample compartment.
-
Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Liquid this compound sample.
-
Anhydrous isopropanol or acetone for cleaning.
-
Lint-free laboratory wipes.
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses.
Experimental Workflow:
Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is stabilized and the sample compartment is purged with dry air or nitrogen. This is crucial to minimize interfering absorption bands from atmospheric water vapor and CO₂.
-
ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a lint-free wipe dampened with anhydrous isopropanol. Allow the solvent to fully evaporate. A clean crystal is paramount for a flat, artifact-free baseline.
-
Background Acquisition: Collect a background spectrum. This measurement archives the infrared signature of the instrument, atmosphere, and the ATR crystal itself. It will be automatically subtracted from the sample spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single, small drop of this compound onto the center of the ATR crystal. Ensure the sample fully covers the crystal surface to maximize signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the identical instrument parameters as the background scan. The software will perform a Fourier transform and ratio the sample scan against the background to produce the final absorbance spectrum.
-
Data Processing: Apply a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line. Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.
-
Post-Measurement Cleaning: Immediately and thoroughly clean the sample from the ATR crystal using solvent and a lint-free wipe to prevent cross-contamination and crystal damage.
Conclusion
The FTIR spectrum of this compound provides a distinct and reliable fingerprint for its structural confirmation. The characteristic absorptions of the trimethylsilyl group (~1250 cm⁻¹ and 870-840 cm⁻¹), combined with the definitive C-Cl stretching vibration (~800-600 cm⁻¹), allow for its unambiguous identification. Comparative analysis against other organosilanes demonstrates the power of FTIR in differentiating closely related structures. By following the detailed ATR-FTIR protocol provided, researchers can confidently generate high-quality, reproducible data for routine analysis and advanced research applications.
References
-
Title: The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS)... Source: ResearchGate URL: [Link]
-
Title: High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride Source: Journal of Molecular Spectroscopy URL: [Link]
-
Title: IR Spectroscopy Tutorial: Alkyl Halides Source: Organic Chemistry at CU Boulder URL: [Link]
-
Title: Detection of organosilanes with surface enhanced infrared spectroscopy Source: SJSU ScholarWorks URL: [Link]
-
Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]
-
Title: IR Spectroscopy of Hydrocarbons Source: Northern Illinois University URL: [Link]
-
Title: (2-chloroethyl)(chloromethyl)dimethylsilane | CAS 86392-92-9 Source: Chemsrc URL: [Link]
-
Title: INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER Source: American Journal of Education and Learning URL: [Link]
-
Title: Interactions between Different Organosilicons and Archaeological Waterlogged Wood Evaluated by Infrared Spectroscopy Source: MDPI URL: [Link]
-
Title: The Infrared Spectra of the Methyl Chlorosilanes Source: The Journal of Chemical Physics URL: [Link]
-
Title: (Trimethylsilyl)methyl chloride Source: Wikipedia URL: [Link]
-
Title: IR Absorption Frequencies Source: Northern Illinois University - Department of Chemistry and Biochemistry URL: [Link]
-
Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]
-
Title: Silane, chlorotrimethyl- Source: NIST Chemistry WebBook URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
